![molecular formula C15H12O3 B14208278 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde CAS No. 825633-05-4](/img/structure/B14208278.png)
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is a complex organic compound belonging to the naphthofuran family Naphthofurans are heterocyclic compounds that contain a fused furan ring and naphthalene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde typically involves the cyclization of naphthoxy ketones. One common method is the cyclodehydration of naphthoxy ketones catalyzed by montmorillonite under microwave irradiation . This method is efficient and provides good yields of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthesis likely involves similar cyclization reactions on a larger scale. The use of catalysts and optimized reaction conditions would be essential to achieve high yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under appropriate conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted naphthofuran derivatives.
Applications De Recherche Scientifique
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects.
Mécanisme D'action
The mechanism of action of 2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde involves interactions with various molecular targets and pathways. For example, naphthofuran derivatives have been shown to inhibit enzymes like hepatocyte nuclear factor 4 alpha (HNF4α) and nicotinic acetylcholine receptors (nAChR) . These interactions can lead to various biological effects, such as anti-inflammatory and anticancer activities.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Formyl-5-ethoxymethylfuran: Another furan derivative with similar structural features.
5-Hydroxymethyl-2-furancarboxylic acid: A related compound with a hydroxyl group and carboxylic acid functionality.
Uniqueness
2-Ethyl-5-hydroxynaphtho[1,2-B]furan-3-carbaldehyde is unique due to its specific substitution pattern and the presence of both hydroxyl and aldehyde functional groups
Propriétés
Numéro CAS |
825633-05-4 |
|---|---|
Formule moléculaire |
C15H12O3 |
Poids moléculaire |
240.25 g/mol |
Nom IUPAC |
2-ethyl-5-hydroxybenzo[g][1]benzofuran-3-carbaldehyde |
InChI |
InChI=1S/C15H12O3/c1-2-14-12(8-16)11-7-13(17)9-5-3-4-6-10(9)15(11)18-14/h3-8,17H,2H2,1H3 |
Clé InChI |
DRCVIMRWHQKPCS-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C2=C(O1)C3=CC=CC=C3C(=C2)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


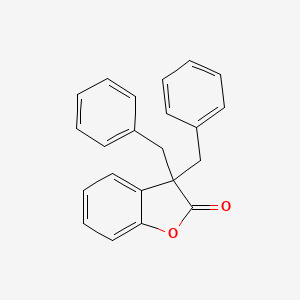
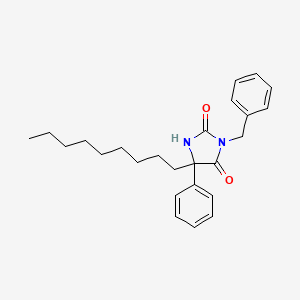
![[3-(Dec-3-ene-1,5-diyn-1-yl)phenyl]acetonitrile](/img/structure/B14208209.png)
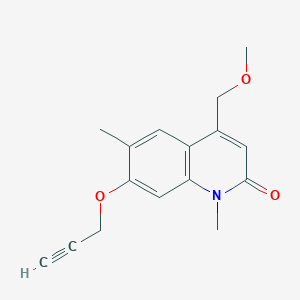
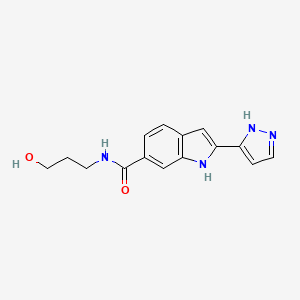
![{4-[2-([1,1'-Biphenyl]-2-yl)ethyl]phenyl}acetic acid](/img/structure/B14208220.png)
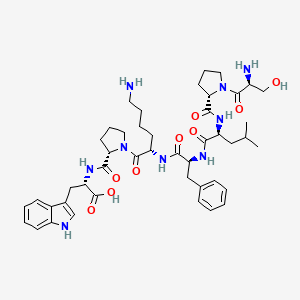
![2-[(2H-1,3-Benzodioxol-5-yl)methoxy]pyridine-3-carbohydrazide](/img/structure/B14208232.png)
![Acetonitrile, 2,2'-[(2,5-dibenzoyl-1,4-phenylene)bis(oxy)]bis-](/img/structure/B14208240.png)
![1H-Benzimidazole, 2-[2-(4,5-dimethyl-1H-imidazol-2-yl)phenyl]-](/img/structure/B14208242.png)
![3H-Furo[3,4-f][1]benzopyran-3-one, 1,7-dihydro-4-hydroxy-7,7-dimethyl-](/img/structure/B14208246.png)
![2-{6-[3-(Cyanomethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14208253.png)
![2-Methyl-2,3-dihydrothieno[3,4-b][1,4]oxathiine](/img/structure/B14208258.png)
![2,2'-[(1,10-Dioxodecane-1,10-diyl)bis(oxy)]bis[4-(trifluoromethyl)benzoic acid]](/img/structure/B14208263.png)
